4-甲氧基联苯

概述

描述

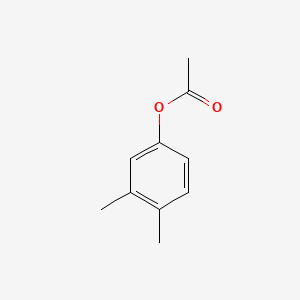

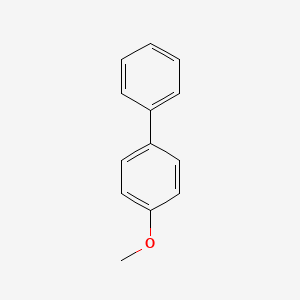

4-Methoxybiphenyl, also known as 4-Phenylanisole, is a chemical compound with the molecular formula C13H12O . It is used as an intermediate in the preparation of biphenyl derivatives, which are potential downregulators of VEGF protein secretion and telomerase-related gene expressions .

Synthesis Analysis

The synthesis of 4-Methoxybiphenyl can be achieved using Pd-Containing Catalysts based on a Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene . The catalyst allows achieving conversion of 4-bromoanisole higher than 98% for less than 1 hour at mild reaction conditions and in the absence of a phase transfer agent .Molecular Structure Analysis

The molecular structure of 4-Methoxybiphenyl consists of two benzene rings connected by a single bond, with one of the rings having a methoxy (OCH3) group attached .Chemical Reactions Analysis

4-Methoxybiphenyl has been used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) . It also plays a role in the reversible hydrogenation/dehydrogenation of aromatic molecules, known as liquid organic hydrogen carriers .Physical And Chemical Properties Analysis

4-Methoxybiphenyl is a white powder with a melting point of 86-90 °C and a boiling point of 157 °C at 10 mmHg . It has a molecular weight of 184.23 and a density of 1.0278 .科学研究应用

- 4-Methoxybiphenyl has been employed as a standard reagent in analytical chemistry. Its fluorescence intensity is associated with the products of derivatization reactions involving aryl halides and phenylboronic acid (PBA) . Researchers use it to detect and quantify specific compounds due to its distinct fluorescence properties.

- Notably, researchers have explored its synthesis using Pd-containing catalysts based on a polymeric matrix of functionalized hypercrosslinked polystyrene . These catalysts play a crucial role in promoting specific chemical transformations.

Fluorescent Probe and Analytical Chemistry

Catalysis and Organic Synthesis

作用机制

Target of Action

4-Methoxybiphenyl, also known as 4-Phenylanisole , is a chemical compound that is widely used in the chemistry field . .

Mode of Action

4-Methoxybiphenyl is known to act as an inhibitor in radical polymerization monomers, such as acrylic monomers . The inhibiting action involves three main steps :

- The peroxy radicals easily terminate each other, produce dead copolymer, and release an oxygen molecule .

Biochemical Pathways

The biochemical pathways affected by 4-Methoxybiphenyl are primarily related to the inhibition of radical polymerization . This process prevents the formation of long oxygen−monomer copolymer chains, thereby reducing the consumption rate of oxygen and enhancing the inhibition of oxygen .

Result of Action

The molecular and cellular effects of 4-Methoxybiphenyl’s action are primarily related to its role as an inhibitor in radical polymerization . By preventing the formation of long oxygen−monomer copolymer chains, 4-Methoxybiphenyl can control the rate of polymerization and prevent potential safety risks associated with exothermic polymerization .

安全和危害

属性

IUPAC Name |

1-methoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDYQUZYHZWTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060620 | |

| Record name | 1,1'-Biphenyl, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White solid; [MSDSonline] | |

| Record name | 4-Methoxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

157 °C AT 10 MM HG | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, ETHANOL | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0278 AT 100 °C/4 °C | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000799 [mmHg] | |

| Record name | 4-Methoxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-Methoxybiphenyl | |

Color/Form |

PLATES FROM ALCOHOL | |

CAS RN |

613-37-6 | |

| Record name | 4-Methoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036WEA2OUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90 °C | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-Methoxybiphenyl metabolized in the liver?

A1: 4-Methoxybiphenyl is primarily metabolized in the liver by cytochrome P-450 enzymes to 4-hydroxybiphenyl. [, ] This process is similar to the metabolism of biphenyl itself, although different cytochrome P-450 isoforms are involved depending on whether the substrate is biphenyl or 4-methoxybiphenyl. []

Q2: What are the main conjugation pathways of 4-hydroxybiphenyl in the liver?

A2: Following its formation, 4-hydroxybiphenyl is conjugated primarily via two pathways: sulphation and glucuronidation. Sulphation acts as a high-affinity, low-capacity pathway, while glucuronidation acts as a low-affinity, high-capacity pathway. []

Q3: Does ascorbic acid affect the conjugation of 4-hydroxybiphenyl?

A3: Yes, high, non-physiological levels of ascorbic acid have been shown to inhibit sulphation of 4-hydroxybiphenyl in rat liver cells. Interestingly, this inhibition is accompanied by an increase in glucuronidation, suggesting a compensatory mechanism. []

Q4: Can microorganisms metabolize 4-methoxybiphenyl?

A4: Yes, several fungi and actinomycetes have demonstrated the ability to O-demethylate 4-methoxybiphenyl, a process analogous to mammalian metabolism. Aspergillus flavus ATCC 24741, in particular, has shown promising O-dealkylation activity towards various 4-alkoxybiphenyls. []

Q5: What is the molecular formula and weight of 4-Methoxybiphenyl?

A5: 4-Methoxybiphenyl has the molecular formula C13H12O and a molecular weight of 184.23 g/mol.

Q6: How can the structure of 4-Methoxybiphenyl be confirmed?

A6: The structure of 4-Methoxybiphenyl can be confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy. These methods provide information about the types and arrangement of atoms within the molecule. [, ]

Q7: Can you elaborate on the use of NMR in elucidating the structure of phenolic biphenyls like 4-Methoxybiphenyl?

A7: NMR techniques, particularly long-range HETCOR, 13C spin-lattice relaxation measurements, and NOE difference spectroscopy, are invaluable for distinguishing the positions of hydroxy and methoxy substituents on the biphenyl ring. This is particularly useful for studying isomers like 3-hydroxy-4-methoxybiphenyl. []

Q8: How does the structure of 4-Methoxybiphenyl affect its liquid crystalline properties?

A8: The presence of the methoxy group in 4-Methoxybiphenyl influences its liquid crystalline behavior. When incorporated into polymers, 4-methoxybiphenyl can induce various mesophases depending on the polymer backbone, comonomers, and spacer length. [, , , , , ]

Q9: How does the length of the flexible spacer in polymers containing 4-methoxybiphenyl affect their liquid crystalline behavior?

A9: Increasing the spacer length in polyacrylates with 4-methoxybiphenyl side chains generally leads to a decrease in the glass transition temperature, eventually reaching a plateau. An odd-even effect is observed for clearing temperatures, with odd-numbered spacers showing slightly higher values. []

Q10: What is the impact of incorporating 4-methoxybiphenyl into copolymers with other mesogenic units?

A10: Copolymerizing monomers containing 4-methoxybiphenyl with other mesogenic units, such as cholesterol or 4-nitroazobenzene, can lead to interesting phase behavior. For example, copolymers with cholesterol units can exhibit a cholesteric phase over a wide composition range, even though the homopolymers display only smectic phases. [, ]

Q11: How does the molecular orientation of 4-methoxybiphenyl units in polymer films affect their optical properties?

A11: The orientation of 4-methoxybiphenyl units within a polymer film significantly impacts its optical anisotropy. Techniques like linearly polarized UV light irradiation can be used to induce axis-selective photo-crosslinking, leading to either in-plane or out-of-plane reorientation of the mesogens and ultimately influencing the film's birefringence. [, , ]

Q12: What are some common methods for synthesizing 4-Methoxybiphenyl?

A12: 4-Methoxybiphenyl can be synthesized through various methods, including: * Suzuki cross-coupling: This reaction involves coupling 4-bromoanisole with phenylboronic acid in the presence of a palladium catalyst and a base. [, , , , , , ] * Kumada coupling: This reaction involves the coupling of 4-chloroanisole or 4-bromoanisole with phenylmagnesium chloride, typically catalyzed by nickel complexes. []

Q13: What are the advantages of using heterogeneous catalysts in Suzuki coupling for 4-methoxybiphenyl synthesis?

A13: Heterogeneous catalysts, such as Pd supported on various materials, offer advantages in terms of easier separation, recovery, and potential for reusability in Suzuki coupling reactions for 4-methoxybiphenyl synthesis. [, , , ]

Q14: What is the role of the solvent in Suzuki cross-coupling reactions for 4-methoxybiphenyl synthesis?

A14: The choice of solvent can significantly impact the efficiency of the Suzuki reaction. For example, using supercritical carbon dioxide with appropriate modifiers can lead to efficient continuous flow synthesis of 4-methoxybiphenyl. [, ]

Q15: How does the shape of palladium nanocrystals influence their catalytic activity in Suzuki-Miyaura coupling reactions for 4-methoxybiphenyl synthesis?

A15: The shape of palladium nanocrystals can significantly influence their catalytic activity in Suzuki-Miyaura coupling reactions. Studies show that cubic Pd nanocrystals with {100} facets exhibit superior activity compared to octahedral {111} counterparts. This difference is attributed to the facet-dependent leaching of Pd atoms, influenced by molecular oxygen, which is more efficient from {100} facets. [, ]

Q16: What are some challenges in understanding the shape sensitivity of palladium nanocrystal catalysts in Suzuki coupling?

A16: Understanding the shape sensitivity of palladium nanocrystals in Suzuki coupling is complex. Debate surrounds the heterogeneous or homogeneous nature of the reaction, with conflicting evidence for both surface-mediated and leached Pd-catalyzed mechanisms. Deciphering the role of leached Pd in relation to nanocrystal shape remains a key challenge. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)